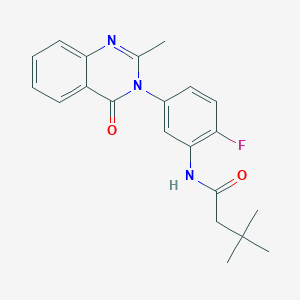
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C21H22FN3O2 and its molecular weight is 367.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H24F1N3O2
- Molecular Weight : 441.4 g/mol
- CAS Number : 941895-16-5
The structure includes a quinazolinone moiety, which is known for its diverse biological properties.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It interacts with various receptors, modulating signaling pathways that can lead to apoptosis in cancer cells.
- DNA Interaction : Similar to other quinazolinone derivatives, it may bind to DNA, disrupting replication and transcription processes.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related quinazolinone derivatives demonstrate:
- IC50 Values : The half-maximal inhibitory concentration (IC50) for various cancer cell lines is crucial for assessing potency. For example:
- A549 (lung cancer): IC50 = 6.75 μM
- HCC827 (lung cancer): IC50 = 6.26 μM
- NCI-H358 (lung cancer): IC50 = 6.48 μM
These values suggest that the compound can effectively inhibit the growth of lung cancer cells in vitro .
Antimicrobial Activity
In addition to antitumor effects, quinazolinone derivatives have shown antimicrobial properties. The presence of halogen substituents can enhance these activities by altering the compound's lipophilicity and reactivity towards microbial targets .
Study 1: Antitumor Efficacy in Lung Cancer Models
A study evaluated the effects of a series of quinazolinone derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with similar structures to this compound showed promising antitumor activity with lower toxicity profiles compared to standard chemotherapy agents like doxorubicin .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 |
| Compound B | HCC827 | 6.26 ± 0.33 |
| Compound C | NCI-H358 | 6.48 ± 0.11 |
Study 2: Mechanistic Insights into Antimicrobial Activity
Another investigation focused on the antimicrobial properties of quinazolinone derivatives, including this compound. The study revealed that these compounds could disrupt bacterial cell membranes and inhibit essential enzymatic pathways in bacteria .
特性
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-13-23-17-8-6-5-7-15(17)20(27)25(13)14-9-10-16(22)18(11-14)24-19(26)12-21(2,3)4/h5-11H,12H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKRJMVSFDGVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













